4,6-difluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Description
4,6-Difluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a fluorinated benzothiazole derivative featuring a substituted azetidine ring linked to a 4-methylpyrazole moiety. The fluorination at positions 4 and 6 of the benzothiazole core enhances metabolic stability and bioavailability, while the azetidine-pyrazole substituent likely modulates target binding affinity and selectivity . This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors implicated in inflammatory or infectious diseases.
Properties
IUPAC Name |
4,6-difluoro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4S/c1-9-4-18-21(5-9)8-10-6-20(7-10)15-19-14-12(17)2-11(16)3-13(14)22-15/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGGEMJPYCPCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,6-difluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A benzothiazole core, known for various biological activities.
- A difluoromethyl group which enhances lipophilicity and potentially improves bioavailability.
- A pyrazole moiety which is often associated with anti-inflammatory and antimicrobial properties.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole exhibit significant antibacterial activity. For instance, compounds containing the benzothiazole structure have been shown to inhibit key enzymes such as dihydroorotase and DNA gyrase, which are critical for bacterial survival . The presence of the difluoromethyl group in the compound may enhance its interaction with these targets.
| Compound | Target Enzyme | Activity | Reference |
|---|---|---|---|
| 4,6-Difluoro Benzothiazole Derivative | Dihydroorotase | Inhibition | |
| 4,6-Difluoro Benzothiazole Derivative | DNA Gyrase | Inhibition |
Anti-Cancer Activity
The compound's potential as an anti-cancer agent has been explored, particularly in relation to prostate cancer. Studies have shown that similar benzothiazole derivatives can act as tissue-selective androgen receptor modulators (SARMs), displaying antagonistic activity against androgen receptors while minimizing agonistic effects. This makes them promising candidates for treating AR-dependent cancers .
Anti-Tubercular Activity
In a study focused on anti-tubercular agents, certain pyrazole derivatives demonstrated significant activity against Mycobacterium tuberculosis. While specific data on the compound was not provided, its structural similarities to effective pyrazole-based compounds suggest potential efficacy in this area .
The biological activity of benzothiazole derivatives is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Compounds inhibit enzymes critical to bacterial and cancer cell proliferation.
- Receptor Modulation : They can modulate androgen receptors, which is particularly relevant in prostate cancer treatment.
Case Studies
- Prostate Cancer Treatment : A study highlighted the effectiveness of a related compound as an SARM, showing high affinity and strong antagonistic activity against androgen receptors in vitro. This suggests that this compound may exhibit similar properties and could be further investigated for clinical applications .
- Antibacterial Screening : Another study screened several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, finding that modifications at specific positions enhanced antibacterial activity. The findings imply that structural modifications similar to those in our compound could yield potent antibacterial agents .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4,6-difluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole exhibit anticancer properties by acting as androgen receptor modulators. These compounds can potentially inhibit the growth of androgen-dependent cancers, such as prostate cancer. Studies have shown that such compounds can selectively modulate androgen receptor activity, providing a therapeutic avenue for cancer treatment .
Antimicrobial Properties
The benzothiazole derivatives have been investigated for their antimicrobial activity. Preliminary studies suggest that 4,6-difluoro substitutions enhance the compound's efficacy against various bacterial strains. This property makes it a candidate for developing new antibiotics in response to rising antibiotic resistance .
Neurological Applications
There is emerging evidence suggesting that benzothiazole derivatives may possess neuroprotective effects. Compounds with similar structures have been studied for their potential to mitigate neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Cores
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde ()
- Structural Differences : Replaces the azetidine-pyrazole group with a phenyl-pyrazole-carbaldehyde chain.
- Activity : Exhibits antifungal and anticandidous properties due to the electron-withdrawing aldehyde group, which enhances electrophilic interactions with microbial enzymes .
- Crystallographic Data : Stabilized by π–π stacking and C–H···π interactions, unlike the target compound, which may rely on hydrogen bonding via the azetidine nitrogen .
2.1.2. 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a, )
- Structural Differences : Features a triazole-thiazole-acetamide chain instead of the azetidine-pyrazole group.
- Activity : Demonstrates antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli) due to the triazole-thiazole motif, which disrupts bacterial cell wall synthesis .
Azetidine- and Pyrazole-Containing Analogues
TLR7-9 Antagonists ()
- Example: 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile.
- Structural Differences: Replaces the benzothiazole core with a quinoline-carbonitrile system and adds a morpholine ring.
- Activity : Targets Toll-like receptors (TLRs) for treating systemic lupus erythematosus. The azetidine-pyrazole group here enhances solubility and receptor binding kinetics compared to the target compound’s fluorinated benzothiazole core .
Hydrazone Derivatives ()
- Example : 4-[3-(2,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazones.
- Structural Differences : Lacks the azetidine linker and benzothiazole system but shares fluorinated aryl and pyrazole groups.
- Activity : Antimicrobial activity against S. aureus (MIC: 4–32 µg/mL), attributed to the difluorophenyl group’s lipophilicity .
Comparative Analysis of Key Properties
Table 1: Physicochemical and Pharmacological Comparison
*Estimated using fragment-based methods.
Critical Insights
- Fluorination Impact: The 4,6-difluoro substitution in the target compound likely improves metabolic stability over non-fluorinated analogues like those in .
- Azetidine vs. Triazole Linkers : The azetidine group may confer conformational rigidity, enhancing target selectivity compared to flexible triazole-thiazole chains in 9a .
- Therapeutic Potential: While TLR antagonists () focus on immunomodulation, the target compound’s benzothiazole core aligns with antimicrobial or anticancer applications, as seen in and .
Preparation Methods
Preparation of 2-Amino-4,6-difluorobenzothiazole
Starting Material : 2,4-Difluoroaniline reacts with ammonium thiocyanate (NHSCN) and bromine (Br) in acetic acid under controlled conditions. This generates 2-amino-4,6-difluorobenzothiazole through electrophilic substitution and cyclization.
Reaction Conditions :
Functionalization at Position 2
The 2-amino group is replaced with an azetidine moiety via nucleophilic aromatic substitution (SNAr). This requires activation of the benzothiazole ring through electron-withdrawing groups (e.g., fluorine atoms).
Procedure :
-
Deprotonation : Treat 2-amino-4,6-difluorobenzothiazole with NaH in dry DMF to generate a thiolate intermediate.
-
Coupling : React with 1-(chloromethyl)azetidine hydrochloride in the presence of KCO at 80°C for 12 hours.
Yield : ~60–65%.
Optimization and Challenges
Fluorination Efficiency
Direct fluorination of the benzothiazole ring is challenging. Post-functionalization fluorination using Deoxo-Fluor or Selectfluor has been explored but results in lower yields (~40%).
Q & A
Q. What synthetic methodologies are recommended for constructing the benzothiazole core in this compound, and how can reaction conditions be optimized?
The benzothiazole core is typically synthesized via cyclization reactions using precursors like 2-aminothiophenol derivatives. Fluorination at positions 4 and 6 can be achieved using fluorinating agents (e.g., DAST or Selectfluor) under controlled conditions. The azetidine-pyrazole moiety is introduced via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd(0) for cross-coupling. Optimization involves adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (60–80°C), and stoichiometric ratios of reactants to maximize yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .
Q. Which spectroscopic techniques are essential for confirming structural integrity, and how are conflicting data resolved?
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions and ring connectivity. For example, the azetidine proton signals appear as distinct multiplets (δ 3.5–4.5 ppm), while fluorine atoms deshield adjacent protons .
- FT-IR : Confirms functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, benzothiazole C=N at 1600 cm⁻¹) .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages . Discrepancies in data (e.g., unexpected splitting in NMR) are resolved via X-ray crystallography, which provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., π–π stacking or C–H···F bonds) .
Q. What challenges arise during purification, and which chromatographic techniques are effective?
Challenges include separating closely eluting by-products (e.g., unreacted intermediates or regioisomers). Reverse-phase HPLC (C18 column, methanol/water mobile phase) offers high resolution for polar derivatives. For non-polar analogs, flash chromatography (silica gel, gradient elution) is preferred. Recrystallization from ethanol/water mixtures can further enhance purity .
Advanced Research Questions
Q. How does the azetidine ring influence conformational flexibility and target interactions compared to non-azetidine analogs?
The azetidine ring introduces constrained geometry, limiting rotational freedom and stabilizing specific binding conformations. Computational studies (e.g., DFT or molecular dynamics) reveal that the azetidine’s puckered structure enhances van der Waals interactions with hydrophobic enzyme pockets, unlike flexible linear chains. This rigidity improves selectivity for targets like kinase domains or microbial enzymes . Comparative assays with pyrrolidine or piperidine analogs show reduced off-target effects in azetidine-containing derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
